molecular formula C10H11Br2N B12981235 1-(3,5-Dibromophenyl)but-3-EN-1-amine

1-(3,5-Dibromophenyl)but-3-EN-1-amine

Cat. No.: B12981235
M. Wt: 305.01 g/mol
InChI Key: XIAZQLFTUQWNEN-UHFFFAOYSA-N
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Description

1-(3,5-Dibromophenyl)but-3-EN-1-amine is an organic compound with the molecular formula C10H11Br2N and a molecular weight of 305.01 g/mol . This compound features a phenyl ring substituted with two bromine atoms at the 3 and 5 positions, and an amine group attached to a but-3-en-1-yl chain. It is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dibromophenyl)but-3-EN-1-amine can be synthesized through several methods. One common approach involves the bromination of phenylbut-3-en-1-amine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically proceeds in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at room temperature or slightly elevated to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dibromophenyl)but-3-EN-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed:

Scientific Research Applications

1-(3,5-Dibromophenyl)but-3-EN-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dibromophenyl)but-3-EN-1-amine involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine atoms enhances its reactivity and binding affinity to specific sites on target molecules. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects .

Comparison with Similar Compounds

    1-(3,5-Dichlorophenyl)but-3-EN-1-amine: Similar structure but with chlorine atoms instead of bromine.

    1-(3,5-Difluorophenyl)but-3-EN-1-amine: Fluorine atoms replace bromine, affecting reactivity and biological activity.

    1-(3,5-Diiodophenyl)but-3-EN-1-amine: Iodine atoms provide different steric and electronic properties.

Uniqueness: 1-(3,5-Dibromophenyl)but-3-EN-1-amine is unique due to the specific electronic and steric effects imparted by the bromine atoms. These effects influence its reactivity, making it a valuable compound for targeted chemical synthesis and biological studies .

Properties

Molecular Formula

C10H11Br2N

Molecular Weight

305.01 g/mol

IUPAC Name

1-(3,5-dibromophenyl)but-3-en-1-amine

InChI

InChI=1S/C10H11Br2N/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h2,4-6,10H,1,3,13H2

InChI Key

XIAZQLFTUQWNEN-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CC(=CC(=C1)Br)Br)N

Origin of Product

United States

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